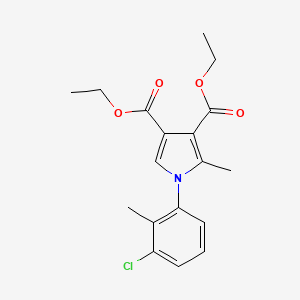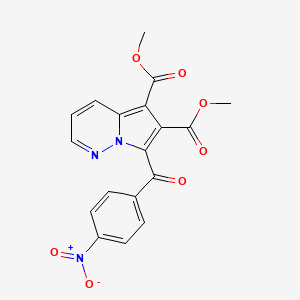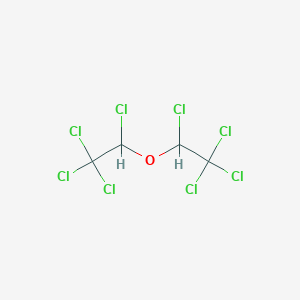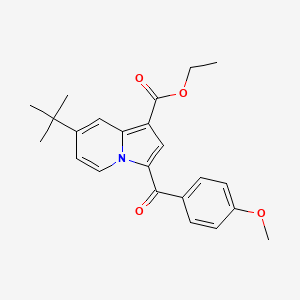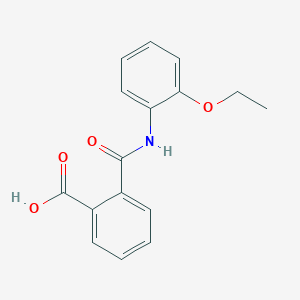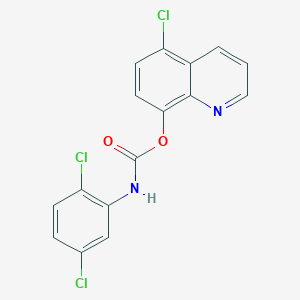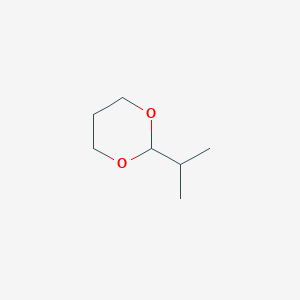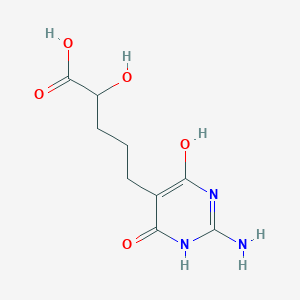
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is a complex organic compound with a molecular formula of C9H13N3O4 This compound is characterized by its pyrimidine ring, which is substituted with amino and hydroxyl groups, and a pentanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a pentanoic acid precursor under controlled conditions. The reaction may require catalysts, specific pH conditions, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Amino-4,6-Dihydroxy-5-pyrimidinyl)-2-hydroxypentansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Aminogruppe kann zu Aminen reduziert werden.
Substitution: Die Hydroxyl- und Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Bedingungen können die Verwendung von starken Basen oder Säuren umfassen, um die Substitutionsreaktionen zu erleichtern.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion verschiedene Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-4,6-Dihydroxy-5-pyrimidinyl)-2-hydroxypentansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit Enzymen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Amino-4,6-Dihydroxy-5-pyrimidinyl)-2-hydroxypentansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen vom Kontext ihrer Anwendung ab, z. B. von ihrer Rolle bei der Hemmung bestimmter Enzyme oder der Modulation der Rezeptoraktivität.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentansäure
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-phenylpentansäure
Einzigartigkeit
5-(2-Amino-4,6-Dihydroxy-5-pyrimidinyl)-2-hydroxypentansäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas am Pyrimidinring und des Vorhandenseins einer Hydroxypentansäureseitenkette. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
79333-39-4 |
|---|---|
Molekularformel |
C9H13N3O5 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-6(14)4(7(15)12-9)2-1-3-5(13)8(16)17/h5,13H,1-3H2,(H,16,17)(H4,10,11,12,14,15) |
InChI-Schlüssel |
YFSXPLJQLVWMKD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=C(N=C(NC1=O)N)O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






